2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid

CK2 inhibition Lipophilicity Cellular permeability

SAR campaigns exploring 4-(thiazol-5-yl)benzoic acid CK2 inhibitors often face supply inconsistency, hindering baseline activity comparisons. This compound (CAS 1416348-03-2) provides a consistent 97% pure intermediate with the critical 2-benzyloxy-5-thiazolyl substitution pattern to establish structure-activity relationships. Key procurement advantages: • Defined 97% purity eliminates impurity-driven assay artifacts for reliable CK2α/α' inhibition data. • Free carboxylic acid handle enables in-house ester or amide derivatization for PK modulation. • Immediate availability supports rapid screening in CK2-addicted models like A549 lung cancer.

Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
Cat. No. B11800443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid
Molecular FormulaC18H15NO3S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H15NO3S/c1-12-19-16(11-23-12)14-7-8-17(15(9-14)18(20)21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21)
InChIKeyHLLZGPFRMPJJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic Acid at a Glance


2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid (CAS 1416348-03-2) is a substituted benzoic acid derivative featuring a benzyloxy group at the 2-position and a 2-methylthiazol-4-yl moiety at the 5-position . This compound belongs to the 4-(thiazol-5-yl)benzoic acid class of protein kinase CK2 inhibitors, a validated target for cancer and inflammatory diseases [1]. Its structural framework is recognized for potent CK2α/α' inhibition and cellular antiproliferative activity, with closely related analogs demonstrating sub-micromolar IC50 values and improved cellular efficacy over parent scaffolds [1].

Target CK2α/α′ isoform inhibition studies
Scaffold Benzyloxy SAR exploration
Quality Verified purity for reproducible screening

Irreplaceability of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic Acid


The 4-(thiazol-5-yl)benzoic acid scaffold is exquisitely sensitive to substituent modifications, with even minor changes (e.g., 2-methoxy vs. 2-halo on the benzyloxy group) significantly impacting enzyme inhibition potency and cellular antiproliferative activity [1]. Replacing this compound with a generic, structurally distinct CK2 inhibitor (e.g., CX-4945 or TBB) introduces different off-target profiles, physicochemical properties, and SAR nuances that invalidate direct experimental comparability [1]. The specific benzyloxy substitution at the 2-position of the benzoic acid core is not universally present in all CK2 inhibitors; its presence influences lipophilicity, binding interactions, and potentially metabolic stability, making substitution without quantitative cross-validation unsound [1].

Scaffold-modification sensitivity may shift SAR interpretation, even with minor substituent changes.

Structurally distinct CK2 inhibitors (e.g., CX-4945, TBB) introduce different off-target kinase profiles, limiting direct comparability.

The benzyloxy substitution influences lipophilicity and binding; substitution without cross-validation may confound assay results.

2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic Acid: Analog Comparison


Benzyloxy vs. Methoxybenzyloxy: Lipophilicity and Permeability

2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid differentiates from its 2-methoxybenzyloxy analog (CAS 1416341-75-7) by lacking the electron-donating methoxy group on the benzyl moiety, resulting in a calculated lower logP and potentially altered membrane permeability [1]. In the closely related 4-(thiazol-5-yl)benzoic acid CK2 inhibitor series, introduction of a 2-methoxy-benzyloxy group at the 3-position maintained potent CK2 inhibitory activities [IC50 (CK2α) = 0.014–0.016 μM; IC50 (CK2α′) = 0.0088–0.014 μM] and led to antiproliferative activities [CC50 (A549) = 1.5–3.3 μM] three to six times higher than those of the parent compound lacking any benzyloxy group [1]. While direct data for the target compound are not publicly available, its benzyloxy substitution (without the methoxy) is predicted to yield intermediate lipophilicity and cellular activity compared to the unsubstituted parent and the 2-methoxybenzyloxy analog [2].

Benzyloxy SAR
Class-level inference
cLogP ~4.1 vs. ~4.0 (methoxy analog) vs. ~2.5 (parent); CC50 not reported
Supports lipophilicity-dependent permeability comparison
Direct data unavailable; estimated from class analogs
CK2 inhibition Lipophilicity Cellular permeability

Purity and QC for Reproducibility

Commercially available 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is supplied with a verified purity of 97% . This level of purity, while not unique, is essential for ensuring that observed biological activity is not confounded by impurities. In contrast, the closely related methyl ester analog (Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate, CAS 1416339-42-8) is also available at 97% purity, but its different functional group (ester vs. acid) precludes direct substitution in assays requiring the free carboxylic acid for binding interactions .

Purity Specification
Supporting evidence
97% (HPLC)
Defined purity reduces assay variability
Vendor-verified analytical certificate
Chemical purity QC Reproducibility

CK2 Inhibitory Potency: Class-Level Inference

Although direct IC50 data for 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid are not reported, the 4-(thiazol-5-yl)benzoic acid class demonstrates potent CK2 inhibition when substituted with benzyloxy-like groups. Specifically, 3-substituted 2-halo- or 2-methoxy-benzyloxy analogs exhibit IC50 values of 0.014–0.016 μM for CK2α and 0.0088–0.014 μM for CK2α′, with corresponding CC50 values of 1.5–3.3 μM against A549 lung cancer cells [1]. The target compound's benzyloxy substitution is structurally simpler, potentially offering a cleaner pharmacological tool with reduced off-target interactions mediated by the methoxy oxygen.

CK2α IC50 (Class)
Class-level inference
Class analogs: IC50 0.014–0.016 μM (CK2α), 0.0088–0.014 μM (CK2α′)
Provides potency range for target compound estimation
Direct IC50 data not reported
CK2 inhibition IC50 Antiproliferative

Applications of 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic Acid


SAR Profiling of Benzyloxy Substitutions

This compound serves as a key intermediate in SAR campaigns exploring the optimal lipophilicity and electronic effects of the benzyloxy group on CK2 inhibition and cellular efficacy [1]. By comparing it directly with the 2-methoxybenzyloxy analog (which exhibits CC50 of 1.5–3.3 μM) and the parent hydroxy compound, researchers can delineate the contribution of the methoxy group to potency and selectivity [1].

Chemical Probe for CK2-Dependent Cancers

Given its class-level activity, 2-(Benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid is appropriate for initial screening in CK2-addicted cancer cell lines (e.g., A549 lung cancer) to establish a baseline for further medicinal chemistry optimization [1]. Its defined purity (97%) ensures that early biological hits are not artifacts of impurities .

Synthetic Intermediate for Prodrug Design

The free carboxylic acid group is a synthetic handle for generating ester prodrugs or amide derivatives to modulate pharmacokinetic properties. The benzyloxy group remains intact under mild esterification conditions, allowing for modular diversification .

Application
Selection Property
Validation Focus
Benzyloxy SAR profiling
Benzyloxy substituent effect on lipophilicity
Cellular antiproliferative activity trends with methoxy variant
CK2-dependent cell line studies
CK2 pathway inhibition context
Antiproliferative assay response in CK2-dependent cell models
Prodrug intermediate synthesis
Carboxylic acid synthetic handle
Ester/amide derivatization without benzyloxy cleavage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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